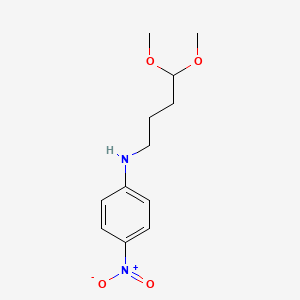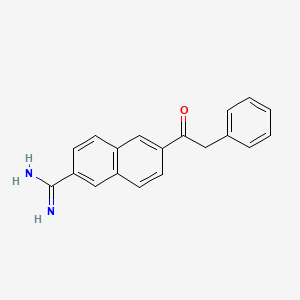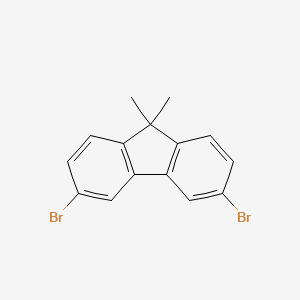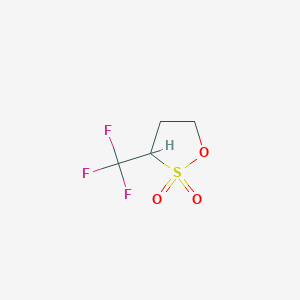
Dimethyl(4-methylphenyl)tellanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(4-methylphenyl)tellanium iodide is an organotellurium compound characterized by the presence of a tellurium atom bonded to a dimethyl group and a 4-methylphenyl group, with an iodide ion as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(4-methylphenyl)tellanium iodide typically involves the reaction of dimethyl(4-methylphenyl)tellurium with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3)2Te(C6H4CH3)+I2→(CH3)2Te(C6H4CH3)I
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(4-methylphenyl)tellanium iodide can undergo various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation state tellurium compounds.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can replace the iodide ion under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide derivatives, while substitution reactions can produce a variety of organotellurium compounds.
Applications De Recherche Scientifique
Dimethyl(4-methylphenyl)tellanium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds.
Biology: Studies have explored its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It may be used in the development of materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of Dimethyl(4-methylphenyl)tellanium iodide involves its interaction with molecular targets through the tellurium center. The tellurium atom can form bonds with various biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but they may include enzymes and proteins involved in oxidative stress and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl(phenyl)tellanium iodide
- Dimethyl(4-chlorophenyl)tellanium iodide
- Dimethyl(4-bromophenyl)tellanium iodide
Uniqueness
Dimethyl(4-methylphenyl)tellanium iodide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall stability.
Propriétés
Numéro CAS |
803738-55-8 |
|---|---|
Formule moléculaire |
C9H13ITe |
Poids moléculaire |
375.7 g/mol |
Nom IUPAC |
dimethyl-(4-methylphenyl)tellanium;iodide |
InChI |
InChI=1S/C9H13Te.HI/c1-8-4-6-9(7-5-8)10(2)3;/h4-7H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
WGTSNSQPWBSTOQ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)[Te+](C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzyl-N-{2-[(4-hydroxyphenyl)sulfanyl]ethyl}acetamide](/img/structure/B12528161.png)


![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide](/img/structure/B12528191.png)
![3-Anilino-1-[2-(nitromethyl)cyclopentyl]-3-phenylpropan-1-one](/img/structure/B12528216.png)
![1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B12528221.png)
![Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B12528229.png)
![[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B12528230.png)
![4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol](/img/structure/B12528234.png)
![[1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl-](/img/structure/B12528241.png)


![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)

